molecular formula C8H14O3 B2692029 (3R,4R)-4-cyclobutoxytetrahydrofuran-3-ol CAS No. 2166261-88-5

(3R,4R)-4-cyclobutoxytetrahydrofuran-3-ol

Cat. No. B2692029
CAS RN: 2166261-88-5
M. Wt: 158.197
InChI Key: JTIQIYAJKKQANO-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, reaction conditions, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties .

Scientific Research Applications

Palladium-catalyzed Synthesis

A study highlighted the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans through oxidative cyclization–alkoxycarbonylation, which demonstrates the versatility of palladium catalysis in forming tetrahydrofuran derivatives, potentially including compounds similar to "(3R,4R)-4-cyclobutoxytetrahydrofuran-3-ol" (Gabriele et al., 2000).

Odour Properties of Tetrahydrofuran Stereoisomers

Research on the odour properties of 2-hexyl-4-acetoxytetrahydrofuran stereoisomers, prepared from different starting materials, sheds light on the application of tetrahydrofuran derivatives in the flavor and fragrance industry. This study also highlights the importance of stereochemistry in determining the sensory properties of these compounds (Zhang et al., 2014).

Stereoselective Synthesis

The stereoselective synthesis of 3-alkyl-2-aryltetrahydrofuran-4-ols, leading to the total synthesis of naturally occurring compounds, demonstrates the significance of tetrahydrofuran derivatives in the synthesis of complex natural products (Angle et al., 2008).

Platinum-Catalyzed Intramolecular Hydroalkoxylation

A study on the platinum-catalyzed intramolecular hydroalkoxylation to form cyclic ethers showcases an efficient method for constructing tetrahydrofuran rings, highlighting the role of metal-catalyzed reactions in synthesizing cyclic ether structures (Qian et al., 2004).

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body or in a biological system is studied. This often involves studying its interactions with biological macromolecules like proteins or DNA .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it .

Future Directions

This involves predicting or suggesting further studies that can be done based on the known properties and uses of the compound .

properties

IUPAC Name

(3R,4R)-4-cyclobutyloxyoxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7-4-10-5-8(7)11-6-2-1-3-6/h6-9H,1-5H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIQIYAJKKQANO-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)O[C@@H]2COC[C@H]2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-4-cyclobutoxyoxolan-3-ol

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